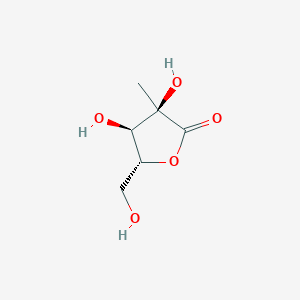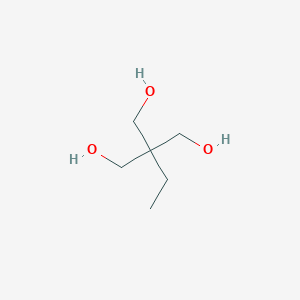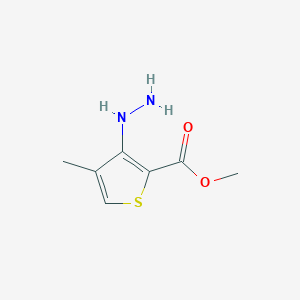
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate
描述
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate is a synthetic compound widely used in organic chemistry. This versatile reagent is particularly valuable for the synthesis of glycosides, glycosidic ethers, and glycosyl halides . Its unique structure allows it to participate in various chemical reactions, making it an essential tool in the field of carbohydrate chemistry.
准备方法
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate typically involves the acetylation of D-glucose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-glucose using acetic anhydride and a catalyst such as pyridine to form 2,3,4,6-tetra-O-acetyl-D-glucose. This intermediate is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate to yield the final product .
化学反应分析
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alcohols to form glycosides.
Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to form the corresponding glycosyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are glycosides, glycosidic ethers, and glycosyl halides .
科学研究应用
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: It plays a role in the synthesis of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of various glycosylated products, including surfactants and emulsifiers
作用机制
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate involves the formation of glycosidic bonds. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by an alcohol or other nucleophile on the anomeric carbon of the glucose moiety. This results in the formation of a glycosidic bond, with the trichloroacetimidate group being replaced by the nucleophile .
相似化合物的比较
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate is unique due to its trichloroacetimidate group, which provides high reactivity and selectivity in glycosylation reactions. Similar compounds include:
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide: Used for similar glycosylation reactions but with different reactivity and selectivity.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Isothiocyanate: Utilized in the synthesis of glycosylated thioureas and other derivatives
These compounds share similar structural features but differ in their leaving groups and specific applications, highlighting the versatility and uniqueness of this compound.
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447497 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74808-10-9 | |
| Record name | α-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74808-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate preferred as a glucosyl donor in oligosaccharide synthesis?
A: This compound is a highly effective glucosyl donor due to the trichloroacetimidate group, which readily activates the anomeric carbon upon treatment with a Lewis acid catalyst. This activation facilitates the transfer of the glucosyl moiety to a suitable acceptor molecule (typically an alcohol), forming a new glycosidic linkage. [, , , , ]
Q2: Can you provide an example of a successful application of this compound in the synthesis of a natural product?
A: Certainly. Researchers successfully utilized 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate in the final stages of synthesizing kwanzoquinone C, a promising anticancer agent isolated from orange daylilies. The protected glucosyl donor reacted with the aglycon portion of the molecule, and subsequent deprotection steps yielded the target natural product. []
Q3: Are there any limitations to using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate as a glucosyl donor?
A: While highly effective, the compound necessitates the use of a Lewis acid catalyst, which may not be compatible with all substrates or reaction conditions. Additionally, achieving high stereoselectivity in glycosylation reactions can be challenging, especially when the acceptor molecule possesses multiple reactive sites. [, ]
Q4: Are there any alternative glucosyl donors with different reactivity or selectivity profiles?
A: Research has shown that thioglycosides, acting as glycosyl donors, can be advantageous for specific applications, particularly when dealing with deactivated glycosyl acceptors. In contrast, trichloroacetimidates, like the compound in question, were found to be more suitable for deactivated (e.g., fluorine-containing) synthons. [] The choice between different donor types depends on the specific synthetic target and the overall strategy employed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B17292.png)




![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium](/img/structure/B17315.png)


